BYK204165

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de RT-017290 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de imidazoquinolinona, seguido de modificaciones de grupos funcionales para mejorar la selectividad y la potencia. Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de RT-017290 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de pureza requeridos para aplicaciones de investigación. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar aún más la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

RT-017290 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean a menudo en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas del compuesto .

Aplicaciones Científicas De Investigación

RT-017290 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar los mecanismos de inhibición de PARP y la reparación del ADN.

Biología: Ayuda a comprender el papel de PARP1 en los procesos celulares y sus implicaciones en las enfermedades.

Medicina: Se investiga su potencial en la terapia contra el cáncer, particularmente en la mejora de la eficacia de la quimioterapia y la radioterapia.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a PARP1.

Mecanismo De Acción

RT-017290 ejerce sus efectos inhibiendo selectivamente PARP1, una enzima involucrada en la reparación de roturas de una sola cadena de ADN. Al inhibir PARP1, RT-017290 previene la reparación del ADN dañado, lo que lleva a la acumulación de daño en el ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas, que dependen en gran medida de PARP1 para su supervivencia .

Comparación Con Compuestos Similares

RT-017290 es único en su alta selectividad para PARP1 sobre PARP2, convirtiéndolo en una herramienta valiosa para estudiar las vías específicas de PARP1. Los compuestos similares incluyen:

Olaparib: Otro inhibidor de PARP con una actividad más amplia contra PARP1 y PARP2.

Rucaparib: Un inhibidor de PARP utilizado en la terapia contra el cáncer con un perfil de selectividad diferente.

RT-017290 destaca por su alta selectividad y potencia, lo que lo convierte en una opción preferida para la investigación centrada en PARP1 .

Actividad Biológica

BYK204165 is a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair and several cellular processes. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for treatment strategies.

This compound operates primarily through the inhibition of PARP-1, which plays a significant role in the repair of DNA damage. PARP-1 facilitates the repair of single-strand breaks in DNA through a process called ADP-ribosylation, where it adds ADP-ribose polymers to target proteins. By inhibiting this enzyme, this compound disrupts DNA repair mechanisms, leading to increased sensitivity of cancer cells to genotoxic stress and enhancing the efficacy of chemotherapeutic agents.

Selectivity and Potency

Research indicates that this compound exhibits approximately 100-fold greater selectivity for PARP-1 compared to other PARP family members, making it a valuable tool for studying PARP-1 specific functions and therapeutic effects in various models . This selectivity is crucial for minimizing off-target effects that could lead to unwanted side effects in clinical applications.

1. Impact on Adipogenesis

Studies have demonstrated that this compound influences adipogenic processes. In particular, it has been shown to affect the expression of key adipogenic markers such as Fabp4 and AdipoQ , which are critical for the differentiation of pre-adipocytes into mature adipocytes. The compound's effect on these markers was observed from day 4 post-treatment with differentiation stimuli and persisted until day 8, indicating a significant role in early adipogenic events .

2. Effects on Cancer Cell Lines

In various cancer models, including cervical adenocarcinoma cell lines, this compound has been used in combination with chemotherapeutic agents like cisplatin. The results indicate that pre-treatment with this compound enhances the cytotoxic effects of cisplatin by impairing DNA repair mechanisms, leading to increased cell death in tumor cells .

Study 1: Adipogenesis Regulation

In a study examining the role of PARP-1 in adipogenesis, researchers utilized this compound to investigate its effects on C/EBPβ—a transcription factor critical for adipocyte differentiation. The findings revealed that PARP-1-mediated PARylation inhibited C/EBPβ's transcriptional activity, thereby affecting adipocyte maturation .

Study 2: Cancer Treatment Efficacy

In a patient-derived xenograft model of BRCA mutant breast cancer, this compound was evaluated for its ability to enhance the efficacy of existing therapies. The results showed that the compound significantly increased the sensitivity of cancer cells to treatment by disrupting their DNA repair capabilities .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| Selectivity for PARP-1 | 100-fold greater | N/A |

| Effect on Fabp4 Expression | Increased | Baseline |

| Effect on AdipoQ Expression | Increased | Baseline |

| Cytotoxicity (IC50) | 10 µM (in combination with cisplatin) | N/A |

Propiedades

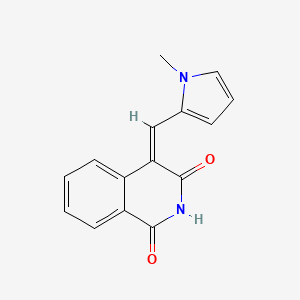

IUPAC Name |

4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSIDSTHDDAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104546-89-5 | |

| Record name | 1104546-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.